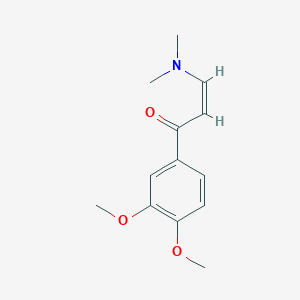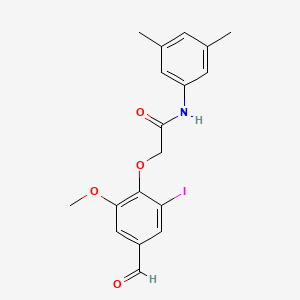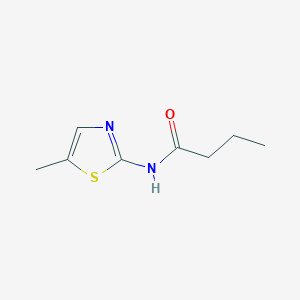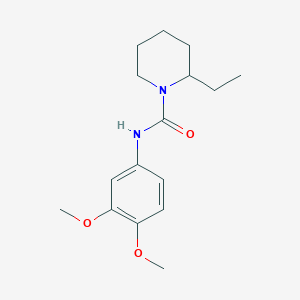
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one
Overview
Description
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DMAP is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 236.29 g/mol. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry. In the field of medicine, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In the field of pharmacology, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of amides, esters, and other organic compounds.
In the field of chemistry, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been studied for its potential use as a reagent in various chemical reactions. It has been shown to be an effective reagent in the synthesis of amides, esters, and other organic compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one is not fully understood, but it is believed to act as a nucleophilic catalyst in various chemical reactions. It has been shown to activate carbonyl compounds by coordinating with the oxygen atom of the carbonyl group, which increases the electrophilicity of the carbonyl carbon. This allows for the formation of a new bond between the carbonyl carbon and a nucleophile, such as an amine or an alcohol.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one may have potential therapeutic applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one is its versatility as a catalyst and reagent in various chemical reactions. It has been shown to be an effective catalyst and reagent in the synthesis of amides, esters, and other organic compounds. However, one limitation of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one is its potential toxicity. In vitro studies have shown that 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one can be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one. One area of research could be the development of new synthetic methods for 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one that are more efficient and environmentally friendly. Another area of research could be the development of new applications for 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one in the fields of medicine, pharmacology, and chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one and its potential toxicity.
properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCYQIUOSDKPA-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)
![5-tert-butyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4697915.png)



![[6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4697946.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![3,6-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4697959.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)

![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![2-(4-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4697980.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4697988.png)